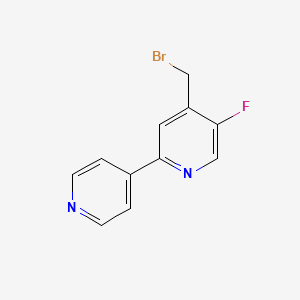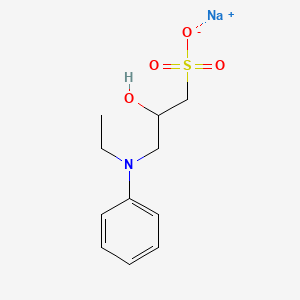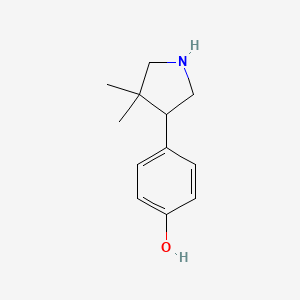![molecular formula C7H11BrN2S B13153937 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of an alkyl-substituted thiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted thiadiazoles, while oxidation can produce sulfoxides or sulfones.
科学研究应用
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can interact with metal ions and other cofactors, affecting their function and stability .
相似化合物的比较
Similar Compounds
- 5-(Bromomethyl)-1,2,3-thiadiazole
- 5-(Chloromethyl)-1,2,3-thiadiazole
- 5-(Methyl)-1,2,3-thiadiazole
Uniqueness
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is unique due to the presence of the bromomethylbutyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science.
属性
分子式 |
C7H11BrN2S |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
5-[2-(bromomethyl)butyl]thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3 |
InChI 键 |
ACBBBEMEBOWFCQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=CN=NS1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)



![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)




![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)

